molecular formula C12H16 B073116 6-Phenyl-1-hexene CAS No. 1588-44-9

6-Phenyl-1-hexene

Cat. No. B073116
CAS RN: 1588-44-9
M. Wt: 160.25 g/mol
InChI Key: UWAVXORKDISRCD-UHFFFAOYSA-N
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Description

“6-Phenyl-1-hexene” is a chemical compound with the molecular formula C12H16 . It is a derivative of hexene, where a phenyl group is attached to the sixth carbon atom .


Molecular Structure Analysis

The molecular structure of “6-Phenyl-1-hexene” consists of a six-carbon chain (hexene) with a phenyl group (a ring of six carbon atoms) attached to the sixth carbon . The exact structural details or any stereochemistry involved are not provided in the retrieved documents.


Physical And Chemical Properties Analysis

“6-Phenyl-1-hexene” has a molecular weight of 160.26 . It has a melting point of -30.6°C, a boiling point of 216°C, and a density of 0.8839 . The compound is a liquid at 20°C .

Scientific Research Applications

Synthesis of Highly Branched Polyolefins

6-Phenyl-1-hexene can be used in the synthesis of highly branched polyolefins. A series of α-diimine Ni (II) complexes containing bulky phenyl groups were synthesized and characterized . Upon activation with either diethylaluminum chloride (Et 2 AlCl) or modified methylaluminoxane (MMAO), all Ni (II) complexes showed high activities in ethylene polymerization and produced highly branched amorphous polyethylene .

Living Polymerization

The polymerization of 1-alkene (1-hexene, 1-octene, 1-decene and 1-hexadecene) with α-diimine Ni (II) complexes at room temperature resulted in branched polyolefins with narrow Mw / Mn values ( ca. 1.2), which suggested a living polymerization . The polymerization results indicated the possibility of precise microstructure control, depending on the polymerization temperature and types of monomers .

Homopolymerization of Ethylene, 1-Hexene, and Styrene

6-Phenyl-1-hexene can be used in the homopolymerization of ethylene, 1-hexene, and styrene . The propensity of a half-sandwich (η5-tetramethylcyclopentadienyl)dimethylsilylamido Ti IV -based catalyst bearing an auxiliary diethylboryl-protected pyridyl moiety ( Ti-8 ), activated by methylaluminoxane (MAO) to homopolymerize α-olefins such as ethylene, 1-hexene and styrene is described .

Copolymerization of Styrene with 1,3-Cyclohexadiene

6-Phenyl-1-hexene can also be used in the copolymerization of styrene with 1,3-cyclohexadiene . One crucial point in the copolymerization of an α-olefin, e.g., ethylene, styrene, or 1-hexene with a cyclic olefin such as norborn-2-ene, cis -cyclooctene or 1, 3-cyclohexadiene by a given catalyst is the propensity of this catalyst to homopolymerize the α-olefin of interest in the absence of a cyclic olefin .

Safety and Hazards

When handling “6-Phenyl-1-hexene”, it is advised to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate measures such as washing off with soap and plenty of water, moving the victim into fresh air, and seeking medical attention are advised .

properties

IUPAC Name

hex-5-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAVXORKDISRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333909
Record name hex-5-enylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1-hexene

CAS RN

1588-44-9
Record name hex-5-enylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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